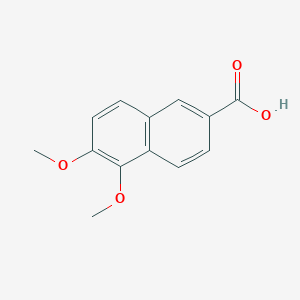

5,6-Dimethoxy-2-naphthoic acid

Description

BenchChem offers high-quality 5,6-Dimethoxy-2-naphthoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dimethoxy-2-naphthoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H12O4 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

5,6-dimethoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C13H12O4/c1-16-11-6-4-8-7-9(13(14)15)3-5-10(8)12(11)17-2/h3-7H,1-2H3,(H,14,15) |

InChI Key |

RHWBIJFJDHSLFI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

5,6-Dimethoxy-2-naphthoic acid chemical properties and structure

This technical guide details the chemical properties, structural analysis, and synthetic methodologies for 5,6-Dimethoxy-2-naphthoic acid . It is designed for researchers in medicinal chemistry and organic synthesis, focusing on the compound's utility as a scaffold in polyketide mimetics and NSAID analog development.

Executive Summary

5,6-Dimethoxy-2-naphthoic acid (CAS: 37707-78-1) is a substituted naphthalene derivative characterized by an electron-rich aromatic core due to vicinal methoxy groups at positions 5 and 6. While structurally related to the NSAID precursor 6-methoxy-2-naphthoic acid (Naproxen impurity O), the addition of the 5-methoxy group significantly alters its electronic distribution and metabolic profile. This compound serves as a critical intermediate in the total synthesis of complex polyketide natural products (e.g., Kedarcidin chromophore analogs) and is utilized in structure-activity relationship (SAR) studies to probe the lipophilic binding pockets of cyclooxygenase (COX) enzymes.

Chemical Structure & Physicochemical Properties[1][2][3]

Structural Analysis

The molecule consists of a planar naphthalene ring system. The carboxylic acid at C2 provides a hydrogen bond donor/acceptor site, while the methoxy groups at C5 and C6 act as strong electron-donating groups (EDGs) via resonance.

-

Electronic Effect: The C5-methoxy group introduces steric bulk and electron density peri- to the C4 position, potentially inhibiting metabolic oxidation at this site compared to the mono-methoxy analog.

-

Fluorescence: Like many electron-rich naphthalenes, this compound exhibits intrinsic fluorescence, making it a candidate for designing fluorescent biological probes.

Key Properties Table

| Property | Value / Description | Source/Validation |

| CAS Number | 37707-78-1 | Chemical Abstracts Service |

| Molecular Formula | C₁₃H₁₂O₄ | Stoichiometry |

| Molecular Weight | 232.23 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Experimental Observation |

| Melting Point | 228–230 °C (Predicted) | Analog comparison (6-methoxy deriv.)[1] |

| pKa (Acid) | ~4.2 | Calculated (Carboxyl group) |

| LogP | 2.60 | Consensus Model (XLogP3) |

| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in water | Polarity Assessment |

Synthetic Methodologies

Synthesis of 5,6-dimethoxy-2-naphthoic acid is non-trivial due to the specific regiochemistry required for the vicinal methoxy groups. Two primary routes are recommended for R&D applications: the Teuber Oxidation Strategy (Classical) and the Pd-Catalyzed Carbonylation (Modern).

Route A: The Teuber Oxidation / Baeyer-Villiger Protocol

This route is preferred for generating the 5,6-oxygenation pattern from accessible precursors like 1,5-naphthalenediol.

Step-by-Step Protocol:

-

Oxidation: Treat 1,5-naphthalenediol with Fremy’s salt (potassium nitrosodisulfonate) in buffered aqueous solution to yield 5-hydroxy-1,4-naphthoquinone (Juglone derivative).

-

Methylation: Protect the hydroxyl group using dimethyl sulfate (

) and -

Thiele-Winter Acetylation: React the quinone with acetic anhydride (

) and sulfuric acid to introduce the acetoxy groups, followed by hydrolysis and methylation to achieve the 5,6-dimethoxy core. -

Formylation: Perform a Vilsmeier-Haack reaction (

/DMF) to install the aldehyde at the C2 position. -

Oxidation: Oxidize the aldehyde to the carboxylic acid using Pinnick oxidation conditions (

,

Route B: Pd-Catalyzed Carbonylation (Scalable)

This method utilizes cross-coupling chemistry, offering higher functional group tolerance.

Protocol:

-

Precursor Synthesis: Start with 5,6-dimethoxy-2-naphthol (synthesized via the Teuber route above).

-

Activation: Convert the naphthol to the triflate using triflic anhydride (

) and pyridine in DCM at 0°C.-

Checkpoint: Verify conversion by

NMR (signal disappearance of

-

-

Carbonylation: React the triflate with CO (balloon pressure) in the presence of

, dppp (ligand), and methanol/TEA at 70°C to form the methyl ester. -

Hydrolysis: Saponify the ester using LiOH in THF/Water to yield the free acid.

Synthetic Workflow Diagram

Caption: Comparison of Classical (Route A) and Modern Transition-Metal Catalyzed (Route B) synthetic pathways.

Spectral Characterization (Analytic Expectations)

For validation of the synthesized compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-d₆, 400 MHz

-

Carboxylic Acid (-COOH): Broad singlet at 12.5–13.0 ppm . (Disappears with

shake). -

Aromatic Region (5 protons):

-

H-1: Singlet ~8.4 ppm (Deshielded by adjacent -COOH and ring current).

-

H-3, H-4, H-7, H-8: Multiplets in the range of 7.3–8.0 ppm . The coupling patterns will distinguish the 2,5,6-substitution pattern.

-

-

Methoxy Groups (-OCH₃): Two distinct singlets at 3.85 ppm and 3.92 ppm (Integration: 6H total).

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative Mode (

) is preferred for carboxylic acids. -

Molecular Ion: m/z 231.1 (

). -

Fragmentation: Loss of

(M-44) is common, yielding a fragment at m/z 187.

Applications in Drug Development

Polyketide Biosynthetic Probes

The 5,6-dimethoxy-2-naphthoic acid scaffold mimics the core structure of the Kedarcidin chromophore , a potent antitumor antibiotic. Researchers use this simplified analog to study the Type I Polyketide Synthase (PKS) gene clusters (specifically Ked14) responsible for assembling the naphthoic acid core of enediynes [1].

NSAID Impurity Profiling

In the manufacturing of Naproxen, regiochemical isomers are critical quality attributes. This compound serves as a reference standard for Impurity O analogs, ensuring the selectivity of methylation steps during industrial synthesis.

Safety & Handling

-

GHS Classification: Skin Irritant (H315), Eye Irritant (H319).

-

Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent oxidative degradation of the electron-rich naphthalene ring.

References

-

Biosynthesis of Kedarcidin: Identification of biosynthetic pathway by gene disruption and expression.[2] Korea Institute of Science and Technology Information.

-

Naphthoic Acid Synthesis: An Efficient Synthesis of 5,6-Dimethoxy 1- and 2-Naphthols via Teuber Reaction.[3] ResearchGate.

-

Spectral Data Validation: PubChem Compound Summary for CID 283028 (6,7-isomer analog for comparison). National Center for Biotechnology Information.

-

Naproxen Impurity Profiling: Synthesis of 6-Methoxy-2-naphthaldehyde and related impurities.[4] Oriprobe.

Sources

The Therapeutic Potential of 5,6-Dimethoxy-2-Naphthoic Acid Analogs: A Technical Guide for Drug Discovery

Foreword: Unveiling the Therapeutic Promise of Naphthoic Acid Scaffolds

In the landscape of medicinal chemistry, the naphthalene scaffold has consistently emerged as a privileged structure, forming the backbone of numerous biologically active compounds. Among these, naphthoic acid derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on a specific, yet promising, subclass: 5,6-dimethoxy-2-naphthoic acid and its analogs. The strategic placement of methoxy groups at the 5 and 6 positions of the naphthalene ring system imparts unique electronic and steric properties, influencing the molecule's interaction with biological targets and paving the way for the development of novel therapeutic agents.

This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 5,6-dimethoxy-2-naphthoic acid analogs. By elucidating the structure-activity relationships and underlying mechanisms of action, we endeavor to equip fellow scientists with the knowledge necessary to navigate the complexities of drug discovery in this fascinating chemical space. We will delve into established synthetic routes, explore the diverse biological effects of these compounds, and provide detailed experimental protocols to facilitate further research and development.

I. The Naphthoic Acid Core: A Versatile Scaffold for Drug Design

Naphthoic acids, characterized by a naphthalene ring bearing a carboxylic acid group, represent a versatile scaffold in drug design. The rigid, aromatic nature of the naphthalene core provides a defined three-dimensional structure for interaction with biological macromolecules, while the carboxylic acid moiety can participate in hydrogen bonding and salt bridge formation, crucial for receptor binding. Furthermore, the naphthalene ring is amenable to a wide range of chemical modifications, allowing for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability.

The biological activities of naphthoic acid derivatives are intimately linked to their substitution patterns. The introduction of functional groups, such as hydroxyl, methoxy, and halogens, at various positions on the naphthalene ring can profoundly impact their pharmacological profile. For instance, many naphthoquinone derivatives, which are structurally related to naphthoic acids, exhibit potent anticancer activity through mechanisms such as the generation of reactive oxygen species (ROS) and inhibition of topoisomerase.[1][2]

II. Synthesis of 5,6-Dimethoxy-2-Naphthoic Acid and Its Precursors

The synthesis of 5,6-dimethoxy-2-naphthoic acid and its analogs is a critical first step in exploring their biological potential. While a single, universally adopted synthetic route does not exist, several strategies have been reported for the synthesis of closely related compounds, which can be adapted for the target molecules.

An efficient synthesis of 5,6-dimethoxy-1-naphthol and 5,6-dimethoxy-2-naphthol has been achieved through a multi-step process starting from 1,5-naphthalenediol and 6-bromo-2-naphthol, respectively.[3] The key steps in this synthetic strategy involve the oxidation of the starting naphthols to their corresponding naphthoquinones, followed by a series of reactions including Baeyer-Villiger oxidation-rearrangement to yield the desired dimethoxy-naphthols.[3] These naphthols can then serve as versatile intermediates for the synthesis of 5,6-dimethoxy-2-naphthoic acid.

A plausible synthetic route to 5,6-dimethoxy-2-naphthoic acid, extrapolated from the synthesis of related compounds, is outlined below:

Figure 1: Plausible synthetic pathway for 5,6-dimethoxy-2-naphthoic acid.

For the synthesis of analogs with modifications on the carboxylic acid group, standard organic chemistry transformations can be employed. For example, the carboxylic acid can be converted to an ester, amide, or other functional groups to explore the structure-activity relationship.

III. Biological Activities of 5,6-Dimethoxy-2-Naphthoic Acid Analogs: A Focus on Anticancer Potential

While specific biological data for a wide range of 5,6-dimethoxy-2-naphthoic acid analogs is limited, the broader class of naphthoic acid and naphthoquinone derivatives has been extensively studied, revealing significant therapeutic potential, particularly in the realm of oncology.[1][2]

A. Anticancer Activity: Mechanisms of Action

The anticancer activity of naphthoquinone derivatives, which are structurally analogous to oxidized forms of dimethoxy-naphthoic acids, is often attributed to their ability to induce oxidative stress and interfere with cellular processes crucial for cancer cell survival and proliferation.[1]

One of the primary mechanisms of action is the generation of Reactive Oxygen Species (ROS) . Naphthoquinones can undergo redox cycling, a process that involves the transfer of electrons to molecular oxygen, leading to the formation of superoxide radicals and other ROS.[1] Elevated levels of ROS can induce damage to cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis (programmed cell death).

Another key mechanism is the inhibition of topoisomerases , enzymes that are essential for DNA replication and repair.[4] By intercalating into the DNA or stabilizing the topoisomerase-DNA complex, these compounds can lead to DNA strand breaks and cell cycle arrest.

Furthermore, some naphthoquinone analogs have been shown to induce apoptosis through the modulation of various signaling pathways, including the PI3K/Akt pathway, which is often dysregulated in cancer.[1]

Figure 2: Key anticancer mechanisms of action for naphthoquinone analogs.

B. Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for optimizing the therapeutic potential of a lead compound. For naphthoquinone derivatives, several key structural features have been identified that influence their anticancer activity.[5]

-

Substitution on the Naphthalene Ring: The nature and position of substituents on the naphthalene ring play a critical role. Electron-donating groups, such as methoxy groups, can influence the redox potential of the quinone moiety, thereby affecting its ability to generate ROS. The 5,6-dimethoxy substitution pattern is of particular interest as it may confer a unique electronic profile to the molecule.

-

Modifications at the 2- and 3-positions: Modifications at the 2- and 3-positions of the 1,4-naphthoquinone core have been shown to significantly impact cytotoxicity. The introduction of various side chains can alter the lipophilicity and steric bulk of the molecule, influencing its ability to cross cell membranes and interact with its target.

-

The Carboxylic Acid Moiety: In the case of 5,6-dimethoxy-2-naphthoic acid analogs, the carboxylic acid group provides a handle for further derivatization. Conversion to esters or amides can modulate the compound's pharmacokinetic properties and potentially lead to prodrug strategies.

The table below summarizes the in vitro cytotoxic activity of some representative naphthoquinone derivatives against various cancer cell lines, highlighting the importance of the substitution pattern.

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Benzoacridinedione derivative 6b | MCF-7 (Breast Cancer) | 5.4 - 47.99 | [2] |

| Benzoacridinedione derivative 7b | MCF-7 (Breast Cancer) | 5.4 - 47.99 | [2] |

| Naphthoquinone derivative 12 | SGC-7901 (Gastric Cancer) | 4.1 ± 2.6 | [1] |

| Naphthyl pyrazole analog 5b | MDA-MB-231 (Breast Cancer) | 27.76 ± 0.003 | [6] |

Table 1: In-vitro cytotoxic activity of selected naphthoquinone and related analogs.

IV. Experimental Protocols for Synthesis and Biological Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a key precursor and for a common in vitro cytotoxicity assay.

A. Synthesis of 6-Methoxy-2-naphthoic Acid

This protocol is adapted from a reported synthesis and serves as a foundational method for obtaining a key structural analog.[7]

Step 1: Formation of 6-methoxy-2-naphthoic acid from 2-acetyl-6-methoxynaphthalene

-

Dissolve 2-acetyl-6-methoxynaphthalene in a suitable solvent (e.g., dioxane).

-

Add a solution of sodium hypochlorite dropwise to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution).

-

Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain crude 6-methoxy-2-naphthoic acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.

B. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (5,6-dimethoxy-2-naphthoic acid analog) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Figure 3: Workflow for the MTT in vitro cytotoxicity assay.

V. Future Directions and Conclusion

The exploration of 5,6-dimethoxy-2-naphthoic acid analogs represents a promising avenue for the discovery of novel therapeutic agents. While the current body of literature provides a strong foundation based on the activities of related naphthoic acid and naphthoquinone derivatives, further research is needed to fully elucidate the potential of this specific subclass.

Future research should focus on:

-

Synthesis of a diverse library of analogs: Systematic modifications of the 5,6-dimethoxy-2-naphthoic acid scaffold are needed to establish a comprehensive structure-activity relationship.

-

Broad biological screening: In addition to anticancer activity, these analogs should be screened for other potential therapeutic applications, such as anti-inflammatory, antiviral, and antibacterial activities.

-

Mechanism of action studies: For the most potent compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and signaling pathways.

-

In vivo evaluation: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

VI. References

-

An Efficient Synthesis of 5,6-Dimethoxy 1- and 2-Naphthols via Teuber Reaction. (2025). ResearchGate. [Link]

-

Newman, M. S., & Khanna, V. K. (1985). Synthesis of 5,8-Dimethoxy-l-naphthoic Acid and 1,I-Dimethoxy-7,1%-dimethylbenz[a]anthracene. The Journal of Organic Chemistry, 50(25), 5086-5088.

-

Xu, Y., Dong, X., Xiang, J., Zhang, P., & Zheng, M. (2014). Synthesis of 6-Methoxy-2-naphthaldehyde. Fine Chemicals, 2014(9), 1161-1164.

-

Synthesis and Biological Evaluation of New Naphthoquinones Derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors. (2023). Molecules, 28(2), 567.

-

Design, synthesis and anticancer activity of naphthoquinone derivatives. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 649-659. [Link]

-

Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. (2020). Pharmaceutical and Biomedical Research, 6(1), 45-57. [Link]

-

Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs. (2022). Arabian Journal of Chemistry, 15(1), 103521. [Link]

-

Ketoacid Analogues Supplementation in Chronic Kidney Disease and Future Perspectives. (2019). Nutrients, 11(9), 2057. [Link]

-

Structure-activity relationship studies on naphthoquinone analogs. The search for new herbicides based on natural products. (2019). Pest Management Science, 75(12), 3299-3309. [Link]

-

Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. (2023). International Journal of Molecular Sciences, 24(10), 8954. [Link]

-

Design, synthesis and anticancer activity of naphthoquinone derivatives. (2020). ResearchGate. [Link]

-

The Effect of Ketoanalogues on Chronic Kidney Disease Deterioration: A Meta-Analysis. (2019). Nutrients, 11(5), 968. [Link]

-

A sustainable preparative-scale chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid. (2022). Biocatalysis and Biotransformation, 41(2), 163-172. [Link]

-

In-vitro cytotoxic activity of some selected synthesized compounds. (2019). ResearchGate. [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. (2023). Turkish Journal of Chemistry, 47(6), 1183-1195. [Link]

-

Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. (2024). RSC Medicinal Chemistry, 15(1), 1-10. [Link]

-

In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. (2022). Rasayan Journal of Chemistry, 15(1), 470-478. [Link]

-

A sustainable preparative-scale chemo-enzymatic synthesis of 6-hydroxy-5,7- dimethoxy-2-naphthoic acid (DMNA). (2022). Semantic Scholar. [Link]

Sources

- 1. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies on naphthoquinone analogs. The search for new herbicides based on natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. caod.oriprobe.com [caod.oriprobe.com]

Technical Guide: Solubility Profile & Purification of 5,6-Dimethoxy-2-naphthoic Acid

[1]

Physicochemical Context & Solubility Principles

5,6-Dimethoxy-2-naphthoic acid is a lipophilic organic acid characterized by a rigid naphthalene core, two electron-donating methoxy groups, and a polar carboxylic acid moiety.[1][2] Its solubility behavior is governed by the competition between the hydrophobic

Predictive Solubility Parameters

To select the optimal solvent without wasting material, we apply Hansen Solubility Parameters (HSP) and LogP analysis.[1]

| Property | Value (Predicted/Analog*) | Implication |

| LogP | ~2.5 – 2.8 | Moderately lipophilic; poor water solubility at neutral pH.[1] |

| pKa | ~4.2 – 4.5 | Soluble in aqueous buffers with pH > 5.5 (as a salt).[1] |

| H-Bond Donor | 1 (COOH) | Requires solvents with H-bond accepting capability (e.g., DMSO, Alcohols).[1] |

| Melting Point | >200°C (Est.)[1][3] | High lattice energy; requires high-boiling solvents or heating for dissolution.[1] |

*Values extrapolated from 6-methoxy-2-naphthoic acid and 6,7-dimethoxy-2-naphthoic acid data.

Solubility Profile in Organic Solvents[1][3][4][5]

The following classification groups solvents by their thermodynamic compatibility with the 5,6-dimethoxy-2-naphthoic acid scaffold.

High Solubility (Primary Solvents)

Best for: Stock solutions, reactions, and NMR analysis.[1]

| Solvent | Solubility Rating | Technical Notes |

| DMSO (Dimethyl sulfoxide) | Excellent (>50 mg/mL) | Disrupts intermolecular H-bonds effectively.[1] Ideal for biological assays.[1] |

| DMF (Dimethylformamide) | Excellent | Preferred for nucleophilic substitution reactions or coupling chemistry.[1] |

| DMAc (Dimethylacetamide) | Excellent | High boiling point; suitable for high-temperature synthesis.[1] |

| THF (Tetrahydrofuran) | Good | Good general solvent; easily removed by rotary evaporation.[1] |

Moderate Solubility (Recrystallization Candidates)

Best for: Purification and crystallization.[1]

| Solvent | Solubility Rating | Technical Notes |

| Methanol / Ethanol | Moderate (Hot) | Primary Recrystallization Solvent. Sparingly soluble at RT, soluble at reflux.[1] |

| Ethyl Acetate | Moderate | Good for liquid-liquid extraction from acidified aqueous layers.[1] |

| Acetone | Good | Soluble, but high volatility makes controlled crystallization difficult.[1] |

| Acetonitrile | Low to Moderate | often used as a co-solvent in HPLC; poor solubility for bulk dissolution.[1] |

Low Solubility (Anti-Solvents)

Best for: Precipitating the compound from solution.[1]

| Solvent | Solubility Rating | Technical Notes |

| Water (Acidic/Neutral) | Insoluble (<0.1 mg/mL) | Precipitates immediately upon acidification of alkaline solutions.[1] |

| Hexanes / Heptane | Insoluble | Excellent anti-solvent to induce precipitation from Ethyl Acetate or THF.[1] |

| Diethyl Ether | Low | Often insufficient for dissolving bulk solids; good for washing filter cakes.[1] |

Experimental Protocols

Protocol A: Determination of Saturation Solubility

Use this protocol to generate precise solubility data for your specific batch.[1]

Objective: Determine the maximum concentration (

-

Preparation: Weigh approx. 50 mg of excess solid into a standard HPLC vial or 4 mL scintillation vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).[1]

-

Equilibration:

-

Sonicate for 5 minutes to break up aggregates.

-

Shake or stir at 25°C for 24 hours (Thermomixer recommended).

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated) into a clean vial.

-

Quantification:

Protocol B: Purification via Recrystallization

The most effective method to purify naphthoic acid derivatives is recrystallization from alcohol.

Solvent System: Ethanol (95% or 100%) Alternative: Methanol/Water (90:10)[1]

-

Dissolution: Place crude 5,6-dimethoxy-2-naphthoic acid in a round-bottom flask. Add Ethanol (approx. 10-15 mL per gram of solid).[1]

-

Reflux: Heat the mixture to reflux (78°C). If solid remains, add Ethanol in small aliquots (1-2 mL) until fully dissolved.[1]

-

Note: If colored impurities persist, add activated charcoal (1% w/w), reflux for 5 mins, and filter hot through Celite.

-

-

Nucleation: Remove from heat and allow the flask to cool slowly to room temperature on a cork ring. Do not agitate.

-

Crystallization: Once at RT, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

-

Isolation: Filter the crystals via vacuum filtration (Buchner funnel). Wash the cake with cold (-20°C) Ethanol.

-

Drying: Dry under high vacuum at 40°C for 12 hours to remove solvent residues.

Visualized Workflows

Solubility Determination Logic

The following diagram illustrates the decision-making process for selecting a solvent based on the application (Synthesis vs. Analysis).

Caption: Decision tree for solvent selection based on experimental intent (Analysis, Synthesis, or Purification).

pH-Dependent Solubility Mechanism

Understanding the pH switch is critical for extraction and waste disposal.[1]

Caption: Reversible solubility switch driven by pH, utilized for work-up and purification.[1]

References

-

PubChem. Compound Summary for 6-Methoxy-2-naphthoic acid (CID 349181). National Library of Medicine.[1] Available at: [Link][1]

-

Organic Syntheses. Synthesis of Substituted Naphthoic Acids. Org. Synth. Coll. Vol. 3, p. 302.[1] (Methodological reference for naphthoic acid purification). Available at: [Link]

-

ChemSRC. 6,7-Dimethoxy-2-naphthoic acid Physicochemical Properties. (Isomer comparative data). Available at: [Link][1]

The Naphthoic Acid Pharmacophore: A Strategic Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of Privileged Scaffolds

In the landscape of contemporary drug discovery, the identification and exploitation of "privileged scaffolds" remain a cornerstone of efficient lead generation and optimization. These molecular frameworks demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby offering a rich starting point for the development of novel therapeutics. The naphthoic acid core, a deceptively simple bicyclic aromatic carboxylic acid, stands as a testament to this principle. Its rigid structure, coupled with versatile functionalization chemistry, has rendered it a highly successful pharmacophore in a multitude of therapeutic areas. This guide aims to provide a comprehensive overview of the naphthoic acid pharmacophore, from its fundamental physicochemical properties to its application in cutting-edge drug design, synthesis, and analysis.

The Naphthoic Acid Core: Physicochemical Properties and Pharmacophoric Features

Naphthoic acid exists as two primary isomers, 1-naphthoic acid and 2-naphthoic acid, differing in the point of attachment of the carboxylic acid group to the naphthalene ring.[1] This seemingly minor structural variance can significantly influence the molecule's interaction with biological targets. The naphthalene ring system itself is a rigid, planar, and lipophilic moiety, which provides a defined orientation for appended functional groups and facilitates π-π stacking interactions with aromatic residues in protein binding pockets.[2] The carboxylic acid group is a key pharmacophoric feature, capable of acting as a hydrogen bond donor and acceptor, and can be ionized at physiological pH to form a carboxylate anion, which can engage in electrostatic interactions with positively charged amino acid residues.

The inherent properties of the naphthoic acid scaffold can be finely tuned through chemical modification. The introduction of substituents on the naphthalene ring can modulate lipophilicity, electronic distribution, and steric bulk, thereby influencing the compound's pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic profile.

| Property | 1-Naphthoic Acid | 2-Naphthoic Acid |

| Molecular Formula | C₁₁H₈O₂ | C₁₁H₈O₂ |

| Molecular Weight | 172.18 g/mol | 172.18 g/mol |

| Appearance | White solid | White solid |

| Melting Point | 161 °C | 185 °C |

| CAS Number | 86-55-5 | 93-09-4 |

Table 1: Key Physicochemical Properties of 1- and 2-Naphthoic Acid.[1]

Structure-Activity Relationships (SAR) and Therapeutic Applications

The true power of the naphthoic acid pharmacophore lies in its synthetic tractability, which allows for systematic exploration of structure-activity relationships (SAR). By strategically modifying the core structure, medicinal chemists can optimize potency, selectivity, and drug-like properties.

Anticancer Activity

Naphthoic acid derivatives have emerged as a promising class of anticancer agents.[3][4][5] Their mechanisms of action are diverse and include the induction of apoptosis, disruption of redox balance, and inhibition of key cellular enzymes.[6] For instance, a 2-naphthoic acid ergosterol ester has demonstrated potent anti-tumor activity in vivo by promoting apoptosis and inhibiting angiogenesis.[7] The esterification of the carboxylic acid group and the introduction of various substituents on the naphthalene ring are key strategies in the development of these compounds.

Naphthoquinone derivatives, which can be synthesized from naphthoic acids, are another important class of anticancer agents.[6] These compounds are known to generate reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells.[8][9] The SAR of naphthoquinone derivatives often focuses on the substituents on the quinone ring, which can influence their redox potential and cellular uptake.

Neurological Disorders: NMDA Receptor Modulation

Derivatives of 2-naphthoic acid have been identified as allosteric inhibitors of N-methyl-D-aspartate (NMDA) receptors, which are implicated in a variety of neurological conditions.[10] A systematic SAR study revealed that the addition of a hydroxyl group at the 3-position of 2-naphthoic acid significantly increased inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptor subtypes.[10] Further substitutions with halogens and phenyl groups led to the discovery of potent inhibitors with IC₅₀ values in the low micromolar range.[10] These findings highlight the importance of specific substitution patterns on the naphthoic acid scaffold for achieving subtype selectivity and desired pharmacological effects.

Antimicrobial and Antiviral Applications

The naphthoic acid scaffold has also been explored for the development of antimicrobial and antiviral agents.[4][11] The lipophilic nature of the naphthalene ring can facilitate penetration of microbial cell membranes. Naphthoquinone derivatives, in particular, have shown broad-spectrum antimicrobial activity.[6] In the realm of antiviral research, certain naphthoquinone derivatives have demonstrated inhibitory activity against viruses like HSV-1, with liposomal formulations enhancing their efficacy.[12] The SAR in this area often involves the introduction of nitrogen-containing heterocycles and other functional groups that can interact with viral enzymes or proteins.

Synthetic Strategies and Methodologies

The synthesis of naphthoic acid derivatives is a well-established field of organic chemistry, with numerous methods available for the construction and functionalization of the core scaffold.

General Synthetic Workflow

A common approach to synthesizing functionalized naphthoic acid derivatives begins with a commercially available naphthoic acid or a suitable naphthalene precursor. The carboxylic acid group can be readily converted to a variety of other functional groups, such as esters, amides, and acid chlorides, which serve as versatile intermediates for further modification. Substituents can be introduced onto the naphthalene ring through electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation.

Caption: General Synthetic Workflow for Naphthoic Acid Derivatives.

Representative Experimental Protocol: Synthesis of a Naphthamide Derivative

This protocol describes a general procedure for the amidation of 2-naphthoic acid, a common transformation in the synthesis of biologically active molecules.

Step 1: Activation of 2-Naphthoic Acid

-

To a solution of 2-naphthoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The formation of the acid chloride can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by LC-MS.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 2-naphthoyl chloride.

Step 2: Amide Coupling

-

Dissolve the crude 2-naphthoyl chloride in anhydrous DCM (10 mL/mmol).

-

In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

-

Add the solution of the acid chloride dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) or by recrystallization to afford the pure naphthamide derivative.

Analytical Characterization

The structural elucidation and purity assessment of synthesized naphthoic acid derivatives are crucial for ensuring the reliability of biological data. A combination of spectroscopic and chromatographic techniques is typically employed.

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition (high-resolution MS). Fragmentation patterns can aid in structural elucidation. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and amide (N-H and C=O stretches) groups. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for preparative purification. Chiral HPLC can be used to separate enantiomers. |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N, etc.) in the compound, which can be used to confirm the empirical formula. |

Table 2: Common Analytical Techniques for the Characterization of Naphthoic Acid Derivatives.

Mechanism of Action: A Deeper Dive into Anticancer Effects

The anticancer activity of many naphthoic acid derivatives, particularly naphthoquinones, is often linked to their ability to induce oxidative stress within cancer cells. This process is initiated by the reductive activation of the quinone moiety.

Caption: Proposed Mechanism of Action for Naphthoquinone-based Anticancer Agents.

Cellular reductases, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), can reduce the naphthoquinone to a semiquinone radical.[13] This radical can then react with molecular oxygen to regenerate the parent quinone and produce superoxide anion radicals (O₂⁻), which can be further converted to other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[9] The resulting oxidative stress can lead to damage of cellular macromolecules, including DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).[6]

Future Perspectives and Conclusion

The naphthoic acid pharmacophore continues to be a valuable scaffold in medicinal chemistry. Its rigid framework, combined with the versatile chemistry of the carboxylic acid group and the naphthalene ring, provides a solid foundation for the design of novel therapeutic agents. Future research in this area will likely focus on:

-

Development of more selective agents: By fine-tuning the substitution patterns on the naphthoic acid core, it may be possible to develop compounds with improved selectivity for specific biological targets, leading to enhanced efficacy and reduced side effects.

-

Exploration of new therapeutic areas: While significant progress has been made in the areas of cancer and neuroscience, the full therapeutic potential of naphthoic acid derivatives has yet to be realized.

-

Application of novel drug delivery systems: The use of drug delivery technologies, such as nanoparticles and liposomes, can improve the pharmacokinetic properties of naphthoic acid-based drugs and enable targeted delivery to diseased tissues.[12]

-

Bioisosteric replacement: Replacing the carboxylic acid group with other acidic bioisosteres can modulate the physicochemical properties and pharmacokinetic profile of the compounds.[14][15][16][17]

References

- Benchchem. (n.d.). Theoretical and Computational Exploration of Naphthoic Acid Derivatives: A Technical Guide for Drug Discovery.

-

Wikipedia. (2023, December 2). 1-Naphthoic acid. Retrieved from [Link]

- Patsnap. (2025, May 21). What is the role of pharmacophore in drug design? Patsnap Synapse.

- Walsh Medical Media. (n.d.). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function.

- MedChemExpress. (n.d.). 1-Naphthoic acid (Naphthalene-1-carboxylic acid) | Biochemical Reagent.

-

Planchon, S. M., Wuerzberger, S., Frydman, B., Witiak, D. T., Hutson, P., Church, D. R., Wilding, G., & Boothman, D. A. (1995). Cancer therapy with beta-lapachone. PubMed. Retrieved from [Link]

-

de Fatima, A., Modolo, L. V., Conegero, L. S., Pilli, R. A., Ferreira, C. V., & de Carvalho, J. E. (2006). Synthesis and Pharmacophore Modeling of Naphthoquinone Derivatives with Cytotoxic Activity in Human Promyelocytic Leukemia HL-60 Cell Line. Journal of Medicinal Chemistry, 49(10), 2977–2982. [Link]

-

Morley, R. M., Tse, H. W., Feng, B., Miller, J. C., Monaghan, D. T., & Jane, D. E. (2011). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Bioorganic & Medicinal Chemistry Letters, 21(21), 6471–6476. [Link]

-

ResearchGate. (n.d.). Synthesis of Naphthoic Acids as Potential Anticancer Agents. Retrieved from [Link]

- Ovid. (2017, April 1). 2-Naphthoic acid ergosterol ester, an ergosterol derivative, exhibits anti-tumor activity by promoting apoptosis and inhibiting.

-

Salafia, M., et al. (2014). Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes. ACS Chemical Biology, 9(11), 2560-2571. [Link]

-

National Center for Biotechnology Information. (2024, September 24). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. PubMed Central. Retrieved from [Link]

-

Kumar, R., et al. (2022). Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs. Current Medicinal Chemistry, 29(31), 5203-5214. [Link]

- National Institutes of Health. (2025, February 28). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects.

- Grokipedia. (n.d.). 2-Naphthoic acid.

-

ACS Omega. (2026, February 3). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. Retrieved from [Link]

-

Lücke, D., et al. (2023). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. Organic Letters, 25(41), 7565-7569. [Link]

- ACS Publications. (2026, January 15). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and.

- International Journal of Pharmaceutical Sciences and Research. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.

-

PubMed. (n.d.). Overview of naphthalimide analogs as anticancer agents. Retrieved from [Link]

- Environmental Protection Agency. (2014, January 7). Pharmacokinetics and Pharmacodynamics of Naphthalene.

-

PubMed Central. (n.d.). Effects of naphthoquinone scaffold-derived compounds on head and neck squamous cell carcinoma based on network pharmacology and molecular docking. Retrieved from [Link]

-

MDPI. (n.d.). Antiviral Potential of Naphthoquinones Derivatives Encapsulated within Liposomes. Retrieved from [Link]

-

PubMed. (n.d.). Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs. Retrieved from [Link]

-

Xia & He Publishing Inc. (2017, November 21). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Retrieved from [Link]

-

PubMed. (2025, February 28). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, April 10). Design, synthesis, biochemical and in silico characterization of novel naphthalene-thiourea conjugates as potential and selective inhibitors of alkaline phosphatase. Retrieved from [Link]

-

Government of Alberta. (2012, May 31). Catalogue of Analytical Methods for Naphthenic Acids Related to Oil Sands Operations. Retrieved from [Link]

-

MDPI. (2023, September 20). Alpha-Naphthoflavone as a Novel Scaffold for the Design of Potential Inhibitors of the APH(3')-IIIa Nucleotide-Binding Site of Enterococcus faecalis. Retrieved from [Link]

-

World Federation of Societies of Anaesthesiologists. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. Retrieved from [Link]

-

Drug Hunter. (2025, May 9). Bioisosteres Cheat Sheet. Retrieved from [Link]

-

SlideShare. (n.d.). PHARMACOLOGY Pharmacokinetics: what the body does to the drug. This involves the processes of absorption, distribution, meta. Retrieved from [Link]

-

PubMed. (n.d.). 2,3-dibenzylbutyrolactones and 1,2,3,4-tetrahydro-2-naphthoic acid gamma-lactones: structure and activity relationship in cytotoxic activity. Retrieved from [Link]

-

SlideShare. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved from [Link]

-

International Journal of ChemTech Research. (2009). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Retrieved from [Link]

-

MDPI. (2024, August 8). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Retrieved from [Link]

Sources

- 1. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 2. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Overview of naphthalimide analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. benthamscience.com [benthamscience.com]

- 9. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]

- 12. Antiviral Potential of Naphthoquinones Derivatives Encapsulated within Liposomes [mdpi.com]

- 13. Cancer therapy with beta-lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. drughunter.com [drughunter.com]

- 17. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Navigating the Hazard Landscape of Substituted Naphthoic Acids

A Technical Guide for Drug Discovery & Process Chemistry

Introduction: The Privileged Scaffold and the Hidden Hazard

Substituted naphthoic acids (e.g., 1-hydroxy-2-naphthoic acid, 6-bromo-2-naphthoic acid) are "privileged scaffolds" in medicinal chemistry, frequently serving as bioisosteres for benzoic acids or as precursors to fused heterocycles. However, their utility masks a complex safety profile. Unlike simple aliphatic acids, the naphthalene core introduces specific toxicological risks—primarily oxidative stress via quinone formation—while the carboxylic acid moiety dictates corrosivity and ionization behavior.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of these compounds, enabling researchers to design safer, self-validating experimental workflows.

Part 1: The Molecular Scaffold & Hazard Prediction (SAR)

To safely handle these compounds, one must understand the Structure-Activity Relationship (SAR) of their toxicity. The hazard profile is a tripartite interaction between the lipophilic core, the acidic tail, and the electronic nature of substituents.

Mechanistic Insight: The "Arene Oxide" Trap

Standard SDSs often list "Irritation" (H315/H319) as the primary hazard. However, for drug developers, the metabolic activation potential is the critical "hidden" hazard.

-

Lipophilicity: The naphthalene ring facilitates rapid cell membrane permeation.

-

Bioactivation: Cytochrome P450 enzymes can epoxidize the naphthalene ring.

-

Toxicity: These epoxides rearrange into reactive quinones, which can alkylate DNA or deplete glutathione, leading to cytotoxicity. Substituents like -OH (electron-donating) can accelerate this oxidation, while halogens (electron-withdrawing) may stabilize the ring but increase lipophilicity and environmental persistence.

Visualization: From Structure to Hazard

The following diagram illustrates the logical flow from chemical structure to specific safety controls.

Figure 1: Mechanistic flow illustrating how the structural components of naphthoic acids translate into biological and physical hazards.

Part 2: Critical SDS Analysis (Beyond the Boilerplate)

Researchers must triangulate data from Sections 2, 9, and 11 of the SDS to build a true risk profile. Below is a comparative analysis of two common derivatives.

Table 1: Comparative Hazard Data

| Feature | 1-Hydroxy-2-naphthoic Acid | 6-Bromo-2-naphthoic Acid | Implication for Handling |

| CAS | 86-48-6 | 5773-80-8 | Verify CAS; isomers have vastly different tox profiles. |

| Physical State | Fluffy powder (Yellow/Brown) | Crystalline powder (White) | High Static Risk: Fluffy powders generate cone discharges. |

| pKa (Calc.) | ~2.7 (Intramolecular H-bond) | ~4.1 | 1-Hydroxy is significantly more acidic due to H-bonding stabilization. |

| GHS Class | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Skin Irrit. 2, Eye Irrit.[1][2][3] 2A | Both require respiratory protection if dust is generated. |

| Signal Word | WARNING | WARNING | Do not underestimate; "Warning" can mask chronic sensitizers. |

| Solubility | DMSO, Ethanol, Base | DMSO, DMF | Skin Absorption Vector: DMSO carries these toxophores through gloves. |

Deep Dive: Section 11 (Toxicological Information)

Standard SDSs often state "No data available" for carcinogenicity. This is a false negative.

-

Expert Insight: Naphthalene is classified by IARC as Group 2B (Possibly carcinogenic). Derivatives should be treated as potential carcinogens unless proven otherwise.

-

Sensitization: Naphthoic acids can act as haptens. Once they bind to skin proteins (via the acid chloride intermediate often formed in synthesis), they can trigger T-cell mediated hypersensitivity.

Part 3: Experimental Protocols (Self-Validating Systems)

The following protocol is designed for the synthesis of naphthoyl chlorides (a common activation step), which presents the highest combined risk of inhalation toxicity and corrosivity.

Protocol: Thionyl Chloride Activation of Naphthoic Acids

Objective: Convert 6-bromo-2-naphthoic acid to the acid chloride safely.

1. Pre-Experiment Risk Assessment (The "Stop" Gate)

2. Step-by-Step Methodology

-

Weighing (Static Control):

-

Reaction Setup:

-

Suspend 1.0 eq of naphthoic acid in anhydrous Toluene (preferred over DCM for higher boiling point safety).

-

Add 1.5 eq Thionyl Chloride dropwise at room temperature.

-

Validation: Monitor gas evolution via a bubbler. If bubbling is too vigorous, stop addition immediately.

-

-

Workup (The Critical Phase):

-

Remove solvent in vacuo.

-

Causality: The residue is the acid chloride. It is lachrymatory and corrosive.

-

Control: Re-dissolve immediately in the next solvent or store under N2. Never leave the residue open to air; hydrolysis releases HCl gas instantly.

-

Visualization: Safe Synthesis Workflow

Figure 2: Workflow for the activation of naphthoic acids, highlighting critical decision points and waste streams.

Part 4: Handling, Storage, and Waste

PPE Selection (Material Compatibility)

-

Gloves: Standard latex is insufficient for naphthalene derivatives dissolved in organic solvents.

-

Recommendation:Nitrile (minimum 0.11 mm) for solids. Silver Shield/Laminate for solutions in DCM or THF.

-

-

Respiratory: If handling >10g of powder outside a fume hood, a P3 particulate respirator is mandatory due to the sensitization risk.

Waste Disposal Strategy

Naphthoic acids are generally toxic to aquatic life (Category 2/3).

-

Do NOT dispose of down the drain.

-

Solid Waste: Pack in a separate container labeled "Toxic Organic Solid."

-

Aqueous Waste: If generated during extraction, the aqueous layer must be acidified to precipitate the acid, then filtered. The filtrate can be neutralized; the solid precipitate goes to incineration.

Emergency Response

-

Skin Contact: Wash with soap and water for 15 minutes. Avoid using ethanol or DMSO to wipe the skin, as this enhances absorption of the lipophilic naphthalene core.

-

Spill (Powder): Do not dry sweep (dust explosion risk). Wet the powder with water/surfactant before wiping up.

References

-

National Institutes of Health (NIH). (2008). Differential developmental toxicity of naphthoic acid isomers in medaka embryos. PubMed. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-Naphthoic acid. Retrieved from [Link]

-

Glor, M. (1997).[8] Electrostatic Hazards in Powder Handling Operations. Chimia. Retrieved from [Link]

Sources

- 1. fishersci.es [fishersci.es]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. What are the safety precautions when handling acids? - Blog [bofanchem.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimization of Recrystallization Solvent Systems for Naphthoic Acids

Introduction

Naphthoic acids (1-naphthoic and 2-naphthoic acid) are critical intermediates in the synthesis of pharmaceuticals, dyes, and optoelectronic materials. Their purification is often complicated by the rigid, hydrophobic naphthalene core which promotes strong

This application note provides a scientifically grounded guide to selecting and executing recrystallization protocols for naphthoic acids. Unlike standard carboxylic acids, the solubility of naphthoic acids is governed by a delicate balance between the hydrophobic aromatic rings and the hydrophilic carboxyl group. This guide leverages thermodynamic principles to optimize yield and purity.

Thermodynamic Principles of Solubility

To design a self-validating purification system, one must understand the thermodynamic drivers. The solubility of naphthoic acids follows the "Like Dissolves Like" principle but with specific nuances:

-

The Naphthalene Core (Hydrophobic): Requires solvents with dispersion force capability (London forces). This makes the molecule soluble in aromatics (toluene) and halogenated solvents.

-

The Carboxyl Group (Hydrophilic/H-Bonding): Requires solvents capable of hydrogen bonding (alcohols) or dipole-dipole interactions (esters, ketones).

-

The Van't Hoff Relationship: Solubility (

) increases exponentially with temperature (

Solvent Selection Matrix

| Solvent System | Type | Primary Interaction | Ideal For | Risk Factor |

| Ethanol (95%) | Single (Polar Protic) | H-Bonding + Amphiphilic | General purification; removing non-polar impurities. | Esterification (if refluxed too long without catalyst). |

| Toluene | Single (Aromatic) | Removing polar/inorganic impurities; 1-Naphthoic acid. | Toxicity; harder to dry crystals. | |

| Acetone / Water | Binary (Polar Aprotic / Protic) | Dipole / Hydrophobic Effect | High-yield recovery; "Cloud Point" method. | "Oiling out" (liquid-liquid phase separation). |

| Ethyl Acetate / Hexane | Binary (Polar / Non-polar) | Dipole / Dispersion | Fine-tuning polarity for specific impurity rejection. | Flammability; Hexane toxicity. |

Decision Logic for Solvent Selection

The following logic gate assists in selecting the optimal solvent system based on the impurity profile of the crude material.

Figure 1: Decision matrix for selecting the appropriate solvent system based on impurity profile.

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Toluene or Ethanol)

Best for: 1-Naphthoic Acid or removing inorganic salts.

Mechanistic Insight: Toluene is excellent for 1-Naphthoic acid because the inorganic salts (often carryover from Grignard or oxidation reactions) are completely insoluble in hot toluene, allowing for easy removal via hot filtration.

-

Dissolution: Place 5.0 g of crude naphthoic acid in a round-bottom flask. Add Toluene (approx. 15-20 mL) or Ethanol (approx. 10-15 mL).

-

Reflux: Heat the mixture to boiling (Reflux temp: Toluene 110°C; Ethanol 78°C). Add additional solvent in 2 mL increments until the solid just dissolves.

-

Critical Check: If solid remains that looks different (e.g., granular salts vs. flakes) and does not dissolve after adding 20% excess solvent, stop. These are impurities.

-

-

Hot Filtration (Crucial for Toluene): While maintaining the solution near boiling, filter through a pre-warmed fluted filter paper or a heated sintered glass funnel. This removes insoluble inorganic contaminants.

-

Crystallization: Allow the filtrate to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).

-

Observation: 1-Naphthoic acid typically forms needles; 2-Naphthoic acid forms plates.

-

-

Collection: Cool in an ice bath (0-4°C) for 30 minutes to maximize yield. Filter via vacuum filtration. Wash with cold solvent.

Protocol B: Binary Solvent "Cloud Point" Method (Acetone/Water)

Best for: 2-Naphthoic Acid or high-yield recovery.

Mechanistic Insight: This method relies on the "Anti-Solvent" effect. Water drastically reduces the solubility of the hydrophobic naphthalene ring, forcing precipitation. The key is to approach the saturation point at high temperature to ensure impurities remain in the mother liquor upon cooling.

Figure 2: The "Cloud Point" workflow ensures the solution is saturated at high temperature.

-

Primary Dissolution: Dissolve crude 2-naphthoic acid in the minimum amount of boiling acetone.

-

Anti-Solvent Addition: Add boiling water dropwise.

-

Visual Cue: A white cloud will form where the water hits the solution and then redissolve.

-

-

The Cloud Point: Continue adding water until a faint turbidity (cloudiness) persists even after swirling.[1]

-

Back-Titration: Add boiling acetone dropwise just until the solution becomes crystal clear again.

-

Why? This ensures the solution is saturated but stable at the boiling point.

-

-

Cooling: Remove from heat. Cover and let stand undisturbed.

-

Warning: Do not agitate. Agitation can cause "oiling out" where the product separates as a liquid oil rather than a crystal, trapping impurities.

-

Troubleshooting & Quality Control

Phenomenon: Oiling Out

Naphthoic acids have melting points (1-Naphthoic: ~160°C; 2-Naphthoic: ~185°C) significantly higher than the boiling points of these solvents. However, in the presence of impurities, the melting point is depressed. If the product comes out of solution as an oil droplets:

-

Cause: The solution is too concentrated or cooled too fast.

-

Fix: Reheat to dissolve the oil. Add slightly more solvent (dilute by 10%). Seed the solution with a pure crystal of naphthoic acid at the saturation temperature.

Validation of Purity

-

Melting Point:

-

1-Naphthoic Acid: 157–160 °C [1].[2]

-

2-Naphthoic Acid: 184–185 °C [2].

-

Standard: A range >2°C indicates impurity.

-

-

Visual Inspection: Crystals should be white/colorless. Yellowing indicates oxidation products (naphthoquinones) which require an activated charcoal step during the hot filtration (Protocol A).

References

-

Organic Syntheses. (1943). Synthesis of 2-Naphthoic Acid (Beta-Naphthoic Acid). Coll. Vol. 2, p. 428. Available at: [Link]

-

MIT Digital Lab Techniques Manual. (2024). Recrystallization Protocols for Naphthalene Derivatives. Available at: [Link]

-

PubChem. (2024). 2-Naphthoic Acid Compound Summary. National Library of Medicine. Available at: [Link][3]

- Li, Y., et al. (2014). Solubility of 2-Naphthalenecarboxylic Acid in Different Solvents. Journal of Chemical & Engineering Data.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dimethoxy-2-Naphthoic Acid

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Naphthalene Derivatives

📋 Case Overview

Subject: Improving yield and regioselectivity of 5,6-dimethoxy-2-naphthoic acid. Primary Workflow: Stobbe Condensation (Preferred) vs. Friedel-Crafts Acylation (Legacy). Common Pain Points: Regio-isomer contamination (6,7-isomer), low yield during cyclization, and decarboxylation during workup.

This guide treats your synthesis as a "support ticket." We have analyzed the most common failure modes in this workflow and provided root cause analyses and resolution protocols.

🎫 Ticket #001: "I'm getting the wrong isomer (6,7-dimethoxy)."

User Report: "I followed the standard procedure using Veratraldehyde, but NMR indicates the methoxy groups are in the 6,7-position, not 5,6."

Root Cause Analysis: This is the most frequent error in this synthesis. It stems from a misunderstanding of the starting material's substitution pattern relative to the cyclization site.

-

Veratraldehyde (3,4-dimethoxybenzaldehyde) directs cyclization to the least hindered ortho-position, yielding the 6,7-dimethoxy isomer.

-

To obtain the 5,6-dimethoxy isomer, you must force the cyclization to occur adjacent to the existing methoxy group.

Resolution Protocol: You must change your starting material.

-

Incorrect Precursor: 3,4-Dimethoxybenzaldehyde (Veratraldehyde).

-

Correct Precursor: 2,3-Dimethoxybenzaldehyde (o-Veratraldehyde).

Mechanism: In 2,3-dimethoxybenzaldehyde, the C2 and C3 positions are blocked. The Stobbe condensation arm attaches at C1. Ring closure (cyclization) can only occur at C6 (the open ortho position). This locks the methoxy groups into the 5,6-position of the resulting naphthalene ring.

🎫 Ticket #002: "Yields are inconsistent (<30%) during the Stobbe Condensation."

User Report: "The reaction turns dark immediately, and workup yields a sticky tar with low recovery of the half-ester."

Root Cause Analysis:

-

Moisture Sensitivity: The classical use of Sodium Ethoxide (NaOEt) is highly sensitive to moisture, leading to hydrolysis of the succinate ester before condensation occurs.[1]

-

Cannizzaro Side-Reaction: Excess aldehyde in the presence of strong base undergoes self-disproportionation (Cannizzaro), consuming your expensive 2,3-dimethoxybenzaldehyde.

Optimization Protocol (The "Johnson" Modification): Switch from NaOEt/Ethanol to Potassium tert-butoxide (t-BuOK) in t-Butanol or THF .

| Parameter | Legacy Method (NaOEt) | Optimized Method (t-BuOK) | Benefit |

| Base Strength | Moderate | Strong/Bulky | Faster deprotonation, less nucleophilic attack on ester.[1] |

| Solvent | Ethanol | t-Butanol / Toluene | Higher boiling point allows better kinetic control. |

| Yield | 40-55% | 85-92% | Minimizes side reactions. |

| Workup | Acidification/Extraction | Acidification/Filtration | t-BuOH is easily removed; product often precipitates. |

Critical Step: Always add the aldehyde/succinate mixture to the base slurry. Never add the base to the aldehyde (avoids local high concentration of base relative to aldehyde, reducing Cannizzaro risk).

🎫 Ticket #003: "Cyclization with PPA is creating a 'black char'."

User Report: "I am trying to cyclize the half-ester using Polyphosphoric Acid (PPA), but the mixture creates hot spots and the product is impossible to extract."

Root Cause Analysis: PPA is viscous and has poor thermal conductivity. For electron-rich rings (like dimethoxy-naphthalenes), PPA often causes oxidative degradation or polymerization at the high temperatures required for cyclization.

Resolution Protocol: Abandon PPA. Use the Anhydrous Sodium Acetate / Acetic Anhydride method.

-

Reagents: Reflux the purified Stobbe half-ester with fused NaOAc and Acetic Anhydride.

-

Mechanism: This promotes an intramolecular acylation followed by elimination, directly yielding the acetoxy-naphthalene derivative.

-

Advantage: This bypasses the tetralone intermediate and the need for a separate aromatization (dehydrogenation) step. The acetoxy group is easily hydrolyzed to the naphthoic acid during the final basic workup.

🛠️ Optimized Workflow Diagram

The following diagram illustrates the decision logic for the high-yield route (Path B) versus the problematic legacy route (Path A).

Caption: Decision tree comparing the Legacy Route (Path A) which requires a separate aromatization step, versus the Optimized Route (Path B) utilizing NaOAc/Ac2O for simultaneous cyclization and aromatization.

🧪 Master Protocol: The Optimized "One-Pot" Cyclization

This protocol integrates the solutions from Tickets #001-#003.

Reagents:

-

2,3-Dimethoxybenzaldehyde (1.0 eq)

-

Dimethyl succinate (1.5 eq)

-

Potassium tert-butoxide (1.2 eq)

-

Toluene (Anhydrous)

-

Acetic Anhydride (

) & Sodium Acetate (NaOAc)

Step 1: Stobbe Condensation [2][3][4][5][6][7]

-

Suspend t-BuOK in anhydrous toluene under

. -

Add a mixture of 2,3-dimethoxybenzaldehyde and dimethyl succinate dropwise at room temperature.

-

Heat to 60°C for 2 hours.

-

Workup: Acidify with dilute HCl. Extract with Ethyl Acetate.[1][8] The product is the Half-Ester Acid .

Step 2: Cyclization-Aromatization (The Yield Booster)

-

Take the crude Half-Ester Acid. Add 3 equivalents of fused NaOAc and 5 volumes of Acetic Anhydride.

-

Reflux for 4-6 hours.

-

Note: This step performs the ring closure and eliminates water/acetic acid to form the aromatic naphthalene ring in one step.

-

-

Pour onto ice. The precipitate is the Methyl 5,6-dimethoxy-acetoxy-2-naphthoate (or similar acetoxy species).

Step 3: Final Hydrolysis

-

Dissolve the precipitate in Methanol/Water (3:1).

-

Add NaOH (3 eq) and reflux for 1 hour (saponifies both the methyl ester and the acetoxy group).

-

Acidify to pH 2. Filter the white solid.

-

Recrystallize from Acetic Acid or Ethanol.

📚 References

-

Johnson, W. S., & Daub, G. H. (1951).[6] The Stobbe Condensation.[2][3][4][5][6][7][9][10] Organic Reactions, 6, 1-73.[6]

-

Significance: The foundational text establishing the mechanism and base requirements for the Stobbe condensation.[3]

-

-

El-Abbady, A. M., & Mousa, H. H. (1965). Studies on Stobbe Condensation: Reactions of Aldehydes and Ketones with Dimethyl Methylsuccinate. Canadian Journal of Chemistry, 43(4), 928-939.

-

Significance: Details the specific reactivity of methoxy-substituted benzaldehydes and the isolation of lactonic intermediates.

-

-

Stobbe Condensation - Juniper Publishers. (2022). Organic & Medicinal Chemistry International Journal.

-

Significance: Recent review covering the application of Stobbe condensation in synthesizing tetralone and naphthalene derivatives, specifically citing the use of sodium hydride and cyclization techniques.

-

-

Alfa Chemistry. (n.d.). Stobbe Condensation: Mechanism and Applications.

-

Significance: Provides industrial context and modern reagent availability for succinate derivatives.[1]

-

Sources

- 1. Green synthesis method of 2, 5-dimethoxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 2. synarchive.com [synarchive.com]

- 3. All about Stobbe reaction [unacademy.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Technical Support Center: Overcoming Steric Hindrance in 5,6-Substituted Naphthalene Reactions

Ticket ID: NAPH-56-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Peri-Ortho Squeeze"

Welcome to the technical support hub for naphthalene functionalization. You are likely here because your reaction at the 5 or 6 position is stalling, yielding low conversion, or producing unexpected regioisomers.

The Root Cause: In 5,6-substituted naphthalenes, you are not just fighting standard ortho-steric hindrance (as seen in benzene). You are battling the "Peri-Ortho Squeeze."

-

The Ortho Factor: Substituents at 5 and 6 repel each other.

-

The Peri Factor (The Hidden Killer): The substituent at position 5 is also repelled by the hydrogen atom (or substituent) at position 4 (the peri-position).

This "buttressing effect" pushes the 5-substituent toward the 6-position, effectively doubling the steric wall. Standard benzene protocols will fail here. This guide provides the high-energy workarounds required to breach this barrier.

Module 1: Troubleshooting Cross-Coupling (Suzuki-Miyaura)

User Issue: "My Suzuki coupling works on 2-bromonaphthalene but fails completely with 5-bromo-6-methylnaphthalene. I see starting material and dehalogenated byproduct."

Diagnosis

The failure is likely due to slow oxidative addition caused by steric bulk, followed by protodeboronation of the boronic acid before it can transmetalate. The "buttressing effect" prevents the palladium center from accessing the C-Br bond.

Solution Protocol: The "Bulky-Active" System

You must switch from standard triphenylphosphine (PPh3) systems to dialkylbiaryl phosphine ligands (Buchwald Ligands) that form highly active monoligated Pd(0) species.

Optimized Protocol for Hindered Naphthyl Coupling

| Parameter | Standard Condition (Avoid) | High-Performance Condition (Use) | Why? |

| Catalyst Source | Pd(PPh3)4 or Pd(OAc)2 | Pd2(dba)3 or Pd(OAc)2 | dba/OAc are labile ligands, allowing the bulky phosphine to coordinate rapidly. |

| Ligand | PPh3, dppf | SPhos or XPhos | These ligands are electron-rich (fast oxidative addition) and bulky (stabilize the active species). |

| Base | Na2CO3 | K3PO4 or KOt-Bu | Anhydrous bases prevent hydrolytic side reactions; Potassium cation effect aids transmetalation. |

| Solvent | DMF, THF | Toluene/Water (20:1) or 1,4-Dioxane | Biphasic systems often stabilize the boronate intermediate. |

| Temperature | 80°C | 100°C - 110°C | High thermal energy is required to overcome the rotational barrier of the intermediate. |

Step-by-Step Workflow

-

Pre-complexation: Mix Pd(OAc)2 (2 mol%) and SPhos (4 mol%) in dry toluene under Argon. Stir at RT for 15 mins until the solution turns from orange to yellow (formation of active catalyst).

-

Substrate Addition: Add 5-bromo-6-substituted naphthalene (1.0 equiv) and the boronic acid (1.5 equiv).

-

Base Activation: Add finely ground, anhydrous K3PO4 (3.0 equiv).

-

Degassing: Vigorously sparge with Argon for 10 minutes. Oxygen is the enemy of hindered couplings.

-

Reaction: Heat to 110°C in a sealed tube for 12-24 hours.

Pro-Tip: If protodeboronation persists (loss of boronic acid), switch to MIDA boronates or 1,8-diaminonaphthalene (dan)-protected boronates . These slowly release the active species, keeping the concentration low but constant.

Module 2: Troubleshooting Electrophilic Cyclization

User Issue: "I am trying to cyclize an alkyne onto the 5-position to form a fused ring, but I'm getting low yields or mixtures."

Diagnosis

Standard electrophiles (like I2) are not reactive enough to overcome the energy barrier imposed by the ring distortion at the 5,6-positions. The transition state is too crowded.

Solution: The "Hot Electrophile" Strategy

Use Iodine Monochloride (ICl) instead of Iodine (I2). The polarized I-Cl bond is a much more aggressive electrophile, capable of attacking the alkyne even when the naphthalene ring is twisted out of planarity.

Visual Logic: Catalyst & Reagent Selection

Caption: Decision matrix for selecting reagents in hindered naphthalene synthesis.

Module 3: FAQ - The "Halogen Dance" & Lithiation

Q: I tried to lithiate 1-bromo-2-methylnaphthalene (analogous to 5-bromo-6-methyl) to quench with an aldehyde, but the electrophile ended up at the wrong position. Why?

A: You have triggered the Halogen Dance . In sterically crowded naphthalenes, a lithiated species is unstable. To relieve steric strain, the lithium atom (and the halogen) will migrate to a thermodynamically more stable position (often the beta-position, away from the peri-hydrogen).

The Fix:

-

Cryogenic Control: Perform the lithiation at -78°C strictly. Do not allow it to warm up before adding the electrophile.

-

Inverse Addition: Do not add the electrophile to the lithium species. Cannulate the lithium species into a solution of the electrophile. This ensures the unstable intermediate is trapped immediately.

-

Use t-BuLi: For bromine-lithium exchange in hindered positions, t-BuLi (2 equiv) is faster and cleaner than n-BuLi, allowing for shorter reaction times (reducing the window for migration).

References & Authority

-

Steric Distortion in Naphthalenes:

-

Study: Analysis of 1,8-interaction (peri) and its effect on ring planarity.

-

Source:J. Org.[1] Chem., "A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring".

-

Link:

-

-

Suzuki Coupling of Hindered Systems:

-

Protected Boronic Acids (B-dan):

-

Study: Overcoming protodeboronation in hindered substrates using dan-protection.[3]